molecular formula C12H10ClN3O2 B1326436 Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate CAS No. 1044770-41-3

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate

Cat. No.: B1326436
CAS No.: 1044770-41-3
M. Wt: 263.68 g/mol
InChI Key: AYNYPYWIKDZADN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a pyridin-2-yl group at position 2, and an ethyl ester at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its applications span kinase inhibitor synthesis (e.g., WEE1 and EGFR inhibitors) and covalent inhibitor design .

Properties

IUPAC Name

ethyl 4-chloro-2-pyridin-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNYPYWIKDZADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647980
Record name Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044770-41-3
Record name Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include substituted pyrimidines, pyridines, and various heterocyclic compounds with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is being investigated for its pharmacological properties. Its structure allows it to interact with biological targets, including various enzymes and receptors, making it a candidate for drug development. The compound's ability to inhibit specific pathways associated with diseases such as cancer is of particular interest.

Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibition of kinases and other enzymes relevant to disease mechanisms. For instance, modifications in the pyrimidine structure have shown to enhance binding affinity towards specific kinases, suggesting that this compound could be optimized for similar applications .

Biological Studies

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess significant antimicrobial activity. The proposed mechanism involves interference with bacterial enzyme systems, leading to cell death or growth inhibition .

Neuroprotective Effects
Studies have shown that related compounds exhibit neuroprotective properties by inhibiting inflammatory pathways and reducing apoptosis in neuronal cells. This compound's potential in neuroprotection is being explored through its effects on nitric oxide production and tumor necrosis factor-alpha levels in stimulated human microglia cells .

Materials Science

Development of Functional Materials
The unique structural features of this compound make it an attractive candidate for the development of new materials with specific properties such as conductivity or fluorescence. Research into its application in creating advanced materials could lead to innovations in electronic devices or sensors .

Case Studies and Research Findings

Study Focus Findings
Antiparasitic ActivityModifications in similar pyrimidine derivatives enhance antiparasitic activity.
Kinase InhibitionStructural features significantly improve binding affinity towards specific kinases .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with related compounds is useful:

Compound Name Similarity Index Unique Features
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate0.94Contains a methylthio group instead of pyridine
Ethyl 4-chloropyrimidine-5-carboxylate0.80Lacks the pyridine moiety
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate0.74Contains an amino group

This table illustrates how the structural composition influences the biological activity and potential applications of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Positional Isomers of Pyridine-Substituted Analogues

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7) and Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate (CAS 204394-36-5) differ in the substitution position of the pyridine ring.

Substituent Variation at Position 2

  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 2134-36-3) : Replacing pyridin-2-yl with a methyl group reduces steric bulk and eliminates aromatic interactions. This simplifies synthetic routes but diminishes target-binding specificity in kinase inhibitors .
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: The methylthio group acts as a superior leaving group, enabling efficient nucleophilic displacement (e.g., with amines or aminoindazoles) to generate intermediates for kinase inhibitors like JND3229 (EGFR inhibitor, IC₅₀ = 5.8 nM) .

Trifluoromethyl-Substituted Analogues

  • Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 720-01-4) : The electron-withdrawing trifluoromethyl group at position 4 enhances electrophilicity, improving reactivity in Suzuki-Miyaura couplings. However, this substitution reduces plasma stability compared to the chloro analogue .
  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 288598-64-9) : The trifluoromethyl group at position 2 increases steric hindrance, limiting accessibility for nucleophilic attack but improving metabolic stability in vivo .

Chemoselective Displacement Reactions

The methylsulfinyl group in methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate undergoes selective displacement with alkylamines at C2 (70–92% yields), whereas the chloro group at C4 remains inert under similar conditions. In contrast, the pyridin-2-yl group in the parent compound directs substitutions to C4 due to electronic deactivation at C2 .

Comparative Data Table

Compound (CAS) Substituents (Position) Key Properties/Applications Reference
Ethyl 4-chloro-2-(pyridin-2-yl)-... Cl (4), pyridin-2-yl (2), COOEt (5) Intermediate for kinase inhibitors; moderate reactivity
34775-04-7 Cl (4), pyridin-3-yl (2), COOEt (5) Reduced hydrogen-bonding capacity
2134-36-3 Cl (4), methyl (2), COOEt (5) Simplified synthesis; lower target affinity
720-01-4 CF₃ (4), pyridin-2-yl (2), COOEt (5) Enhanced electrophilicity; lower stability
Ethyl 4-chloro-2-(methylthio)-... Cl (4), SCH₃ (2), COOEt (5) High reactivity in nucleophilic substitutions

Biological Activity

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN3O2
  • Molecular Weight : 263.68 g/mol
  • CAS Number : 1044770-41-3

This compound has been studied for its interaction with various biological targets. Its mechanism primarily involves inhibition of specific enzymes and pathways that are crucial in disease processes, including cancer and infectious diseases.

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC50 values ranging from 0.87 to 12.91 µM .
    • A comparative analysis with standard chemotherapeutics like 5-Fluorouracil revealed that this compound has a better selectivity index, indicating a potentially safer therapeutic profile .
  • Antiviral Properties :
    • Recent studies highlighted its antiviral activity against influenza strains, showing significant reductions in viral loads in infected animal models . The compound's ability to inhibit viral replication suggests its potential as a therapeutic agent against viral infections.
  • Mechanisms of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and by arresting the cell cycle at the G2/M phase . Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Toxicity and Safety Profile

Safety assessments conducted on animal models indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) and demonstrates a favorable pharmacokinetic profile with moderate oral bioavailability (31.8%) and clearance rates .

Case Studies

  • In Vivo Efficacy Against Cancer :
    • In a study involving mice with induced tumors, administration of this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an effective anticancer agent .
  • Antiviral Studies :
    • A study investigating the compound's efficacy against influenza A virus showed a substantial decrease in viral replication rates in treated mice, confirming its antiviral potential .

Data Summary Table

Biological ActivityIC50 Values (µM)Remarks
MCF-7 Cancer Cells0.87 - 12.91Superior to standard chemotherapy (5-FU)
MDA-MB-231 Cancer Cells1.75 - 9.46Better selectivity index than controls
Influenza VirusN/ASignificant reduction in viral load
Acute Toxicity (Mice)>2000 mg/kgNo observed toxicity

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